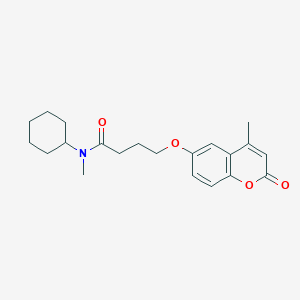
2-(4-Allyl-2-meo-phenoxy)-N'-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Allyl-2-methoxyphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including an allyl group, a methoxy group, a chlorobenzyl group, and a hydrazide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Allyl-2-methoxyphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-allyl-2-methoxyphenol with an appropriate halogenated acetylating agent to form the phenoxy intermediate.
Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff Base Formation: The final step involves the condensation of the hydrazide with 4-((4-chlorobenzyl)oxy)benzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The allyl group in the compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy and chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while reduction of a nitro group would yield an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the presence of bioactive functional groups.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Allyl-2-methoxyphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Allyl-2-methoxyphenoxy)acetohydrazide: Lacks the chlorobenzylidene moiety, which might affect its reactivity and applications.
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)acetohydrazide: Lacks the allyl and methoxy groups, potentially altering its chemical properties and biological activity.
Uniqueness
The unique combination of functional groups in 2-(4-Allyl-2-methoxyphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide provides it with distinct chemical reactivity and potential applications that are not shared by its simpler analogs. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
767308-86-1 |
|---|---|
Formule moléculaire |
C26H25ClN2O4 |
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide |
InChI |
InChI=1S/C26H25ClN2O4/c1-3-4-19-9-14-24(25(15-19)31-2)33-18-26(30)29-28-16-20-7-12-23(13-8-20)32-17-21-5-10-22(27)11-6-21/h3,5-16H,1,4,17-18H2,2H3,(H,29,30)/b28-16+ |
Clé InChI |
XXDKHKBQAWMJED-LQKURTRISA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)CC=C)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)CC=C)OCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12009135.png)
![5-(4-chlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12009142.png)

![2-(3-bromophenoxy)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B12009146.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12009155.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009176.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009178.png)
![2-allyl-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12009185.png)
![(5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009189.png)
